![molecular formula C14H17ClN2O B8605084 [1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone](/img/structure/B8605084.png)
[1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone
概要
説明
[1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone is a complex organic compound that features a pyrrolidine ring, a cyclopropyl group, and a chloro-substituted aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the cyclopropyl group, and the chlorination of the aniline moiety. One common method involves the following steps:
Formation of Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted piperidine, the pyrrolidine ring can be formed through ring contraction and functionalization reactions.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Chlorination of Aniline Moiety: The aniline moiety can be chlorinated using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents are selected to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
[1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
[1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone has several scientific research applications:
作用機序
The mechanism of action of [1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and cyclopropyl group contribute to its binding affinity and selectivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Cyclopropyl Anilines: Compounds with cyclopropyl and aniline moieties, such as cyclopropylamine derivatives.
Uniqueness
[1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone is unique due to its combination of a pyrrolidine ring, a cyclopropyl group, and a chloro-substituted aniline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
分子式 |
C14H17ClN2O |
|---|---|
分子量 |
264.75 g/mol |
IUPAC名 |
[1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C14H17ClN2O/c15-11-4-3-10(9-12(11)16)14(5-6-14)13(18)17-7-1-2-8-17/h3-4,9H,1-2,5-8,16H2 |
InChIキー |
BGFDLWMDFRJHFV-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C2(CC2)C3=CC(=C(C=C3)Cl)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B8605012.png)
![(4-Hydroxyphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B8605016.png)

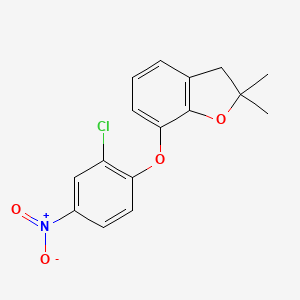

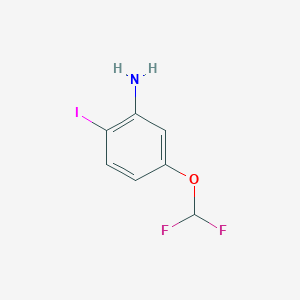
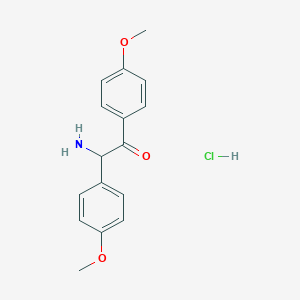
![4-(Bicyclo[3.3.1]nonan-9-yl)phenol](/img/structure/B8605065.png)
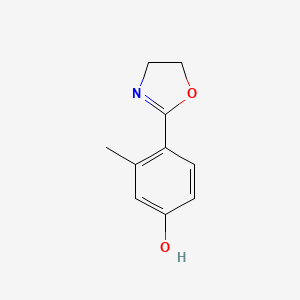



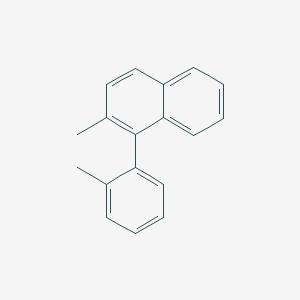
![(R)-2'-Oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-carboxylic acid](/img/structure/B8605103.png)
